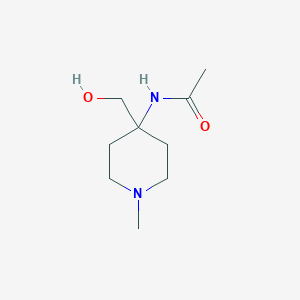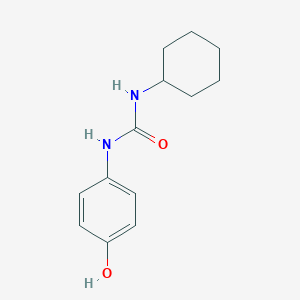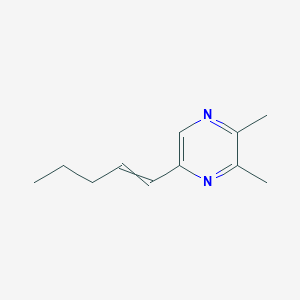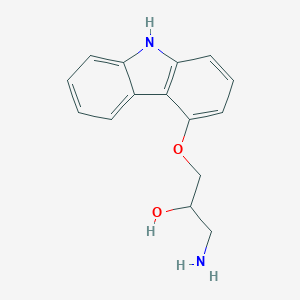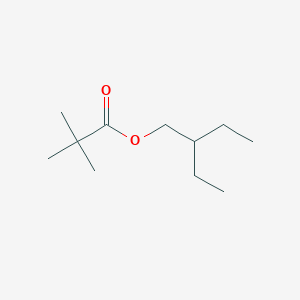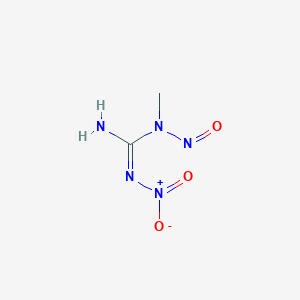![molecular formula C8H6ClNOS B137620 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one CAS No. 126920-74-9](/img/structure/B137620.png)
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzothiazole family. It is widely used in scientific research due to its unique properties and applications.
作用机制
The mechanism of action of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it is known to interact with cellular components such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, which may affect their function. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase.
生化和生理效应
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one in lab experiments is its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand its mechanism of action and its interactions with cellular components.
合成方法
The synthesis of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one can be achieved through different methods. One of the most common methods is the reaction of 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
科学研究应用
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research. It is commonly used as a fluorescent dye in biological and medical imaging studies. It can also be used as a probe for the detection of metal ions, such as copper and iron, in environmental and analytical chemistry. Additionally, it has been used as a precursor for the synthesis of other biologically active compounds.
属性
CAS 编号 |
126920-74-9 |
|---|---|
产品名称 |
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one |
分子式 |
C8H6ClNOS |
分子量 |
199.66 g/mol |
IUPAC 名称 |
4-chloro-7-methyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |
InChI 键 |
BFMGXUFLDNPPJP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
同义词 |
2(3H)-Benzothiazolone,4-chloro-7-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



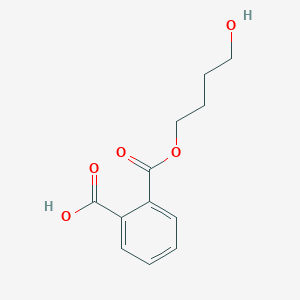
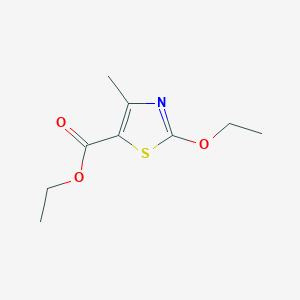
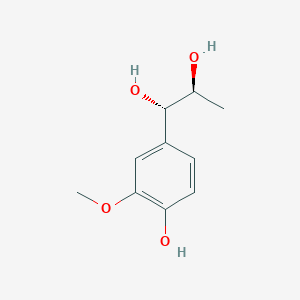
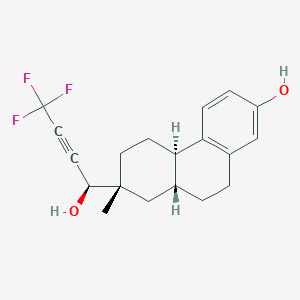
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
